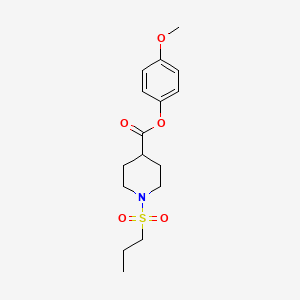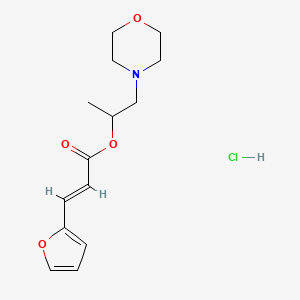
4-methoxyphenyl 1-(propylsulfonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxyphenyl 1-(propylsulfonyl)-4-piperidinecarboxylate, also known as S 38093, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is involved in various physiological and pathological processes, including learning and memory, cognitive function, and mood regulation. Therefore, S 38093 has attracted significant attention as a potential therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
作用机制
S 38093 exerts its pharmacological effects by selectively blocking the 5-HT6 receptor. The 5-HT6 receptor is mainly expressed in the central nervous system, particularly in brain regions involved in cognitive function, such as the hippocampus and the prefrontal cortex. The activation of the 5-HT6 receptor has been shown to impair cognitive performance, whereas its blockade has been shown to enhance it. The exact molecular mechanism underlying the cognitive effects of S 38093 is still under investigation, but it is thought to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
S 38093 has been found to have several biochemical and physiological effects in preclinical models. For instance, S 38093 has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are two neurotransmitters involved in cognitive function. Moreover, S 38093 has been found to enhance synaptic plasticity in the hippocampus, which is a process that underlies learning and memory. Finally, S 38093 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is a stress response system that is dysregulated in various psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of S 38093 for lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Moreover, S 38093 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one of the limitations of S 38093 is its relatively short half-life, which requires frequent dosing in animal studies. Moreover, the long-term safety and efficacy of S 38093 in humans are still unknown, and further clinical studies are needed to address these issues.
未来方向
Several future directions for the research on S 38093 can be identified. Firstly, further preclinical studies are needed to investigate the potential therapeutic applications of S 38093 in various cognitive disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Secondly, the molecular mechanism underlying the cognitive effects of S 38093 needs to be elucidated, which could lead to the development of more selective and potent compounds. Thirdly, the long-term safety and efficacy of S 38093 in humans need to be evaluated in clinical trials, which could pave the way for its approval as a therapeutic agent. Finally, the combination of S 38093 with other drugs, such as acetylcholinesterase inhibitors or antipsychotics, needs to be investigated to determine whether it can enhance their therapeutic effects.
合成方法
The synthesis of S 38093 involves a series of chemical reactions, starting from commercially available starting materials. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with propylsulfonyl chloride to form the propylsulfonyl derivative. Finally, the piperidine moiety is introduced by reacting the propylsulfonyl derivative with piperidine in the presence of a base. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.
科学研究应用
S 38093 has been extensively studied in various preclinical models to investigate its potential therapeutic applications. In animal models of cognitive impairment, such as the Morris water maze and the novel object recognition test, S 38093 has been shown to improve learning and memory performance. Moreover, S 38093 has been found to enhance the cognitive effects of acetylcholinesterase inhibitors, which are the current standard of care for Alzheimer's disease. In animal models of schizophrenia, S 38093 has been shown to reduce the positive and negative symptoms of the disease, as well as the cognitive deficits associated with it.
属性
IUPAC Name |
(4-methoxyphenyl) 1-propylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-12-23(19,20)17-10-8-13(9-11-17)16(18)22-15-6-4-14(21-2)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIWJDWCGWKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)


![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)